2H-1-Benzothiopyran, 5,6,7,8-tetrahydro-2,4-diphenyl-
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Overview
Description
2H-1-Benzothiopyran, 5,6,7,8-tetrahydro-2,4-diphenyl- is a heterocyclic compound that features a benzothiopyran ring system with two phenyl groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzothiopyran, 5,6,7,8-tetrahydro-2,4-diphenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-mercaptobenzaldehyde with phenylacetylene in the presence of a base, followed by cyclization to form the benzothiopyran ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzothiopyran, 5,6,7,8-tetrahydro-2,4-diphenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings or the thiopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl rings or the thiopyran ring.
Scientific Research Applications
2H-1-Benzothiopyran, 5,6,7,8-tetrahydro-2,4-diphenyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2H-1-Benzothiopyran, 5,6,7,8-tetrahydro-2,4-diphenyl- involves its interaction with specific molecular targets and pathways. For example, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes. In cancer research, it may exert its effects by interfering with cell proliferation pathways or inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2H-1-Benzopyran: Similar structure but with an oxygen atom instead of sulfur.
2H-1-Benzothiopyran: Without the tetrahydro and diphenyl substitutions.
Chromenes: Oxygen analogs of benzothiopyrans with similar biological activities.
Uniqueness
2H-1-Benzothiopyran, 5,6,7,8-tetrahydro-2,4-diphenyl- is unique due to the presence of both sulfur and phenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and materials.
Properties
CAS No. |
24562-68-3 |
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Molecular Formula |
C21H20S |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
2,4-diphenyl-5,6,7,8-tetrahydro-2H-thiochromene |
InChI |
InChI=1S/C21H20S/c1-3-9-16(10-4-1)19-15-21(17-11-5-2-6-12-17)22-20-14-8-7-13-18(19)20/h1-6,9-12,15,21H,7-8,13-14H2 |
InChI Key |
PNHZHIORHXDKNH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=CC(S2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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